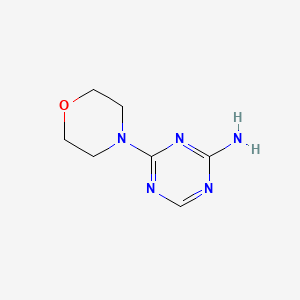

2-Amino-4-morpholino-s-triazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O/c8-6-9-5-10-7(11-6)12-1-3-13-4-2-12/h5H,1-4H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJUSHCHCOTTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174405 | |

| Record name | s-Triazine, 2-amino-4-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045-25-2 | |

| Record name | 4-(4-Morpholinyl)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-morpholino-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-morpholino-s-triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine, 2-amino-4-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-MORPHOLINO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9XJQ5P7ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-morpholino-s-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-morpholino-s-triazine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant biological context, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug discovery.

Introduction

Symmetrical triazines (s-triazines) are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The s-triazine scaffold serves as a versatile platform for the development of therapeutic agents, with derivatives exhibiting anticancer, antiviral, and antimicrobial properties. The targeted substitution on the triazine ring allows for the fine-tuning of their pharmacological profiles.

This compound is a disubstituted s-triazine derivative that incorporates two key pharmacophores: an amino group and a morpholine moiety. The presence of the morpholine ring, in particular, is often associated with favorable pharmacokinetic properties and potent biological activity, including the inhibition of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways. This guide focuses on the chemical synthesis of this important building block.

Synthetic Pathway

The synthesis of this compound is achieved through a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-s-triazine). The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different nucleophiles.

The synthetic strategy involves two primary steps:

-

Monosubstitution: Reaction of cyanuric chloride with an amino group source (e.g., ammonia) at a low temperature (0-5 °C) to selectively replace one chlorine atom, yielding the intermediate 2-amino-4,6-dichloro-s-triazine.

-

Disubstitution: Subsequent reaction of the dichlorinated intermediate with morpholine at a higher temperature (room temperature to reflux) to replace a second chlorine atom, affording the final product, this compound.

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-4-morpholino-s-triazine Derivatives as Dual PI3K/mTOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Amino-4-morpholino-s-triazine derivatives, with a specific focus on their role as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1]

Core Concept: Dual Inhibition of the PI3K/Akt/mTOR Pathway

The s-triazine scaffold has emerged as a privileged structure in medicinal chemistry for the development of targeted cancer therapies.[2] Derivatives incorporating a morpholino group, and specifically a dimorpholino-s-triazine core, have demonstrated potent inhibitory activity against key nodes in the PI3K/Akt/mTOR signaling cascade.[3] By simultaneously targeting both PI3K and mTOR, these compounds can achieve a more comprehensive blockade of this crucial oncogenic pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.[1]

A prominent example of this class of compounds is Gedatolisib (PKI-587) , a dimorpholino-s-triazine derivative that has undergone clinical trials.[1][3] Gedatolisib exhibits potent, sub-nanomolar inhibitory activity against both PI3K and mTOR kinases.[1] This dual inhibition effectively abrogates the activation of Akt, a central downstream effector of PI3K, and also blocks the mTORC1 and mTORC2 complexes, which regulate protein synthesis and cell growth.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various PI3K isoforms, mTOR, and a panel of human cancer cell lines.

| Compound/Derivative | Target | IC50 (nM) | Reference |

| Gedatolisib (PKI-587) | PI3Kα | 14.6 | [3] |

| PI3Kβ | 34.0 | [3] | |

| PI3Kδ | 2.3 | [3] | |

| PI3Kγ | 849.0 | [3] | |

| mTOR | 15.4 | [3] | |

| Derivative 3* | PI3K | 3.41 | [4] |

| mTOR | 8.45 | [4] | |

| ZSTK474 Derivative 32** | PI3Kα | 0.32 | [3] |

| 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | PI3K | 7.0 | [3] |

| mTOR | 48 | [3] |

*4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol **A dimorpholino-s-triazine derivative with a semicarbazone substitution

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Derivative 3* | MDA-MB-231 | Breast Cancer | 15.83 | [4] |

| MCF-7 | Breast Cancer | 16.32 | [4] | |

| HeLa | Cervical Cancer | 2.21 | [4] | |

| HepG2 | Liver Cancer | 12.21 | [4] | |

| 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | A549 | Lung Cancer | 0.20 | [3] |

| MCF-7 | Breast Cancer | 1.25 | [3] | |

| HeLa | Cervical Cancer | 1.03 | [3] |

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound derivatives like Gedatolisib.

References

Physicochemical Properties of Morpholino-s-Triazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of morpholino-s-triazines. These compounds, characterized by a central triazine ring substituted with one or more morpholine moieties, are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anticancer agents and kinase inhibitors. Understanding their physicochemical properties is paramount for optimizing their solubility, permeability, and ultimately, their therapeutic efficacy.

Core Physicochemical Data

The following table summarizes key physicochemical parameters for a representative set of morpholino-s-triazine derivatives as reported in the scientific literature. It is important to note that many of these values are calculated (in silico) rather than experimentally determined, providing a predictive assessment of their properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds | Reference |

| 2,4-dimorpholino-6-chloro-1,3,5-triazine | C₁₁H₁₆ClN₅O₂ | 285.73 | 0.85 | 69.4 | 7 | 0 | 2 | [Calculated] |

| 2,4,6-trimorpholino-1,3,5-triazine | C₁₅H₂₄N₆O₃ | 336.39 | 0.54 | 81.9 | 9 | 0 | 3 | [Calculated] |

| Gedatolisib (a PI3K/mTOR inhibitor) | C₂₉H₃₄N₈O₄ | 558.63 | 1.24 | 123.5 | 12 | 2 | 7 | |

| 2-anilino-4,6-dimorpholino-1,3,5-triazine | C₁₇H₂₁N₇O₂ | 355.39 | 2.51 | 94.7 | 9 | 1 | 4 | [Calculated] |

Experimental Methodologies

While specific experimental data for a broad range of morpholino-s-triazines is not extensively available in the public domain, the following are standard protocols for determining the key physicochemical properties discussed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

-

Preparation: A supersaturated solution of the morpholino-s-triazine derivative is prepared in a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The solution is agitated in a sealed flask at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a compound.

-

Sample Preparation: A precise amount of the morpholino-s-triazine derivative is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the curve.

Lipophilicity (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a standard measure of a compound's lipophilicity.

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of the morpholino-s-triazine derivative is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

General Synthesis Workflow for Morpholino-s-Triazines

The synthesis of morpholino-s-triazines typically starts from cyanuric chloride, a versatile precursor. The substitution of the chlorine atoms with morpholine nucleophiles can be controlled by temperature, allowing for the sequential introduction of different substituents.

Caption: General synthetic route for morpholino-s-triazines.

Targeting the PI3K/AKT/mTOR Signaling Pathway

Several morpholino-s-triazine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical pathway in cancer cell growth and survival.

Caption: Inhibition of the PI3K/mTOR pathway by morpholino-s-triazines.

2-Amino-4-morpholino-s-triazine derivatives synthesis

An In-depth Technical Guide to the Synthesis of 2-Amino-4-Morpholino-s-Triazine Derivatives

Introduction

The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility stems from the three reactive sites on the triazine ring (positions 2, 4, and 6), which can be readily functionalized through sequential nucleophilic substitution reactions.[1][3] This allows for the creation of a diverse library of derivatives with tailored physicochemical and biological properties. Among these, this compound derivatives have garnered significant attention for their potential therapeutic applications, including anticancer, antifungal, and antimicrobial activities.[1][2][4] The morpholine moiety is known to enhance the pharmacological profile of compounds, while the amino group provides a crucial point for further molecular hybridization.[1][5]

This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, intended for researchers, scientists, and drug development professionals. It covers the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the practical application of these methods.

Core Synthetic Strategy: Sequential Nucleophilic Substitution

The most common and cost-effective approach for synthesizing substituted s-triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3] The three chlorine atoms on the triazine ring can be replaced by various nucleophiles, such as amines and alkoxides, in a stepwise manner. This selectivity is achieved by carefully controlling the reaction temperature.[1][3]

The reactivity of the chlorine atoms decreases with each substitution, as the electron-donating character of the incoming nucleophile reduces the electrophilicity of the remaining carbon atoms in the triazine ring.[1] This principle allows for a controlled, sequential synthesis:

-

First Substitution: Occurs at low temperatures, typically 0–5 °C.

-

Second Substitution: Requires ambient or room temperature.

-

Third Substitution: Necessitates elevated temperatures, often achieved through reflux or microwave irradiation.[1]

This temperature-dependent reactivity is fundamental to producing asymmetrically substituted triazines, such as the target 2-amino-4-morpholino derivatives.

Experimental Protocols

The synthesis of this compound derivatives can be accomplished through various methods, including conventional heating (reflux) and microwave-assisted synthesis. Microwave irradiation often provides significant advantages, such as higher yields and dramatically reduced reaction times.[3][6][7]

Protocol 1: Stepwise Synthesis via Conventional Heating

This protocol describes the sequential substitution of cyanuric chloride to yield a di-substituted intermediate, followed by the introduction of a third nucleophile.

Step 1: Synthesis of 2-(Substituted amino)-4,6-dichloro-s-triazine (Mono-substituted Intermediate)

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer.[8][9]

-

Cool the solution to 0–5 °C in an ice bath.

-

In a separate flask, dissolve the primary or secondary amine (1 equivalent) in the same solvent.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 equivalents), to the cyanuric chloride solution.[3][8]

-

Add the amine solution dropwise to the stirring cyanuric chloride mixture over 30-40 minutes, maintaining the temperature at 0–5 °C.[3]

-

Continue stirring the reaction mixture at this temperature for 2–4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice/water to precipitate the product.[9]

-

Filter the resulting solid, wash thoroughly with distilled water, and dry under vacuum to obtain the mono-substituted intermediate.

Step 2: Synthesis of 2-(Substituted amino)-4-morpholino-6-chloro-s-triazine (Di-substituted Intermediate)

-

Dissolve the mono-substituted intermediate from Step 1 (1 equivalent) in a solvent like 1,4-dioxane or THF.

-

Add morpholine (1.1 equivalents) to the solution.

-

Add a base (e.g., triethylamine or DIEA) and allow the mixture to stir at room temperature overnight.[1][10]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified or used directly in the next step.

Protocol 2: Microwave-Assisted Synthesis of Tri-substituted Derivatives

This method is particularly effective for the final substitution step, which typically requires higher energy input.[6][7]

-

Place the di-substituted chloro-s-triazine intermediate (1 equivalent) in a microwave-safe reaction vessel.

-

Add a solvent such as THF or 1,4-dioxane.

-

Add the final nucleophile (e.g., a different amine, 1.1 equivalents) and a base like Diisopropylethylamine (DIEA) (2.2 equivalents).[8]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 70-120 °C) for a short duration (e.g., 10–30 minutes).[6][7][8]

-

After cooling, remove the solvent under reduced pressure.

-

Purify the crude product by pouring it into ice water to induce precipitation, followed by filtration, or by column chromatography to yield the final tri-substituted derivative.

References

- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Activity of 2-Amino-4-morpholino-s-triazine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of s-triazine derivatives, with a specific focus on compounds structurally related to 2-Amino-4-morpholino-s-triazine. Due to a lack of extensive research on this exact molecule, this paper synthesizes data from closely related analogues to provide insights into its potential efficacy and mechanisms of action.

Introduction to s-Triazine Derivatives as Antimicrobial Agents

The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, renowned for its versatility and broad spectrum of biological activities.[1][2] The ability to sequentially substitute the three chlorine atoms of cyanuric chloride with various nucleophiles allows for the creation of a vast array of derivatives with tailored physicochemical and pharmacological properties.[1] Among these, s-triazine derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, and antiprotozoal agents.[1][3] The presence of the morpholine moiety, in particular, has been noted for its contribution to the antifungal activity of these compounds.[1]

Synthesis of this compound Derivatives

The synthesis of this compound and its analogues typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise nucleophilic substitution of the chlorine atoms is controlled by temperature. The first substitution can be achieved at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[1]

A general synthetic pathway is outlined below:

Caption: General synthetic workflow for this compound derivatives.

Antimicrobial Activity: Quantitative Data

While specific data for this compound is not available in the reviewed literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related morpholino-s-triazine derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Morpholino-s-Triazine Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Symmetrical chlorophenylamino-s-triazine derivatives with morpholine | 62.5 - 125.0 | - | - | - | [4] |

| 1,3,5-triazine derivatives with dipeptide and 2-ethylpiperazine | 7.81 - >500 | 31.25 - >500 | 125 - >500 | - | [5] |

| s-Triazine-dihydropyrimidine hybrids | 3 - 13 | 3 - 13 | 3 - 13 | 3 - 13 | [6] |

| Trisubstituted s-triazines | 6.25 - 25 | - | - | - | [7] |

Table 2: Antifungal Activity of Morpholino-s-Triazine Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |

| Symmetrical chlorophenylamino-s-triazine derivatives with morpholine | 125.0 | - | - | [4] |

| 1,3,5-triazine derivatives with dipeptide and 2-ethylpiperazine | 125 - 250 | 250 - 500 | 250 - 500 | [5] |

| s-Triazine derivatives with gyrase inhibitor structure | 25 - 100 | - | - | [3] |

| Trisubstituted s-triazines | 6.25 - 25 | - | - | [7] |

Mechanism of Action

The precise mechanism of action for this compound is not specifically elucidated in the literature. However, studies on various s-triazine derivatives suggest several potential antimicrobial mechanisms.

Inhibition of DNA Gyrase

A prominent proposed mechanism for the antibacterial activity of s-triazine derivatives is the inhibition of bacterial DNA gyrase.[5][6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, s-triazine compounds can disrupt these critical cellular processes, leading to bacterial cell death. Molecular docking studies have supported the binding of s-triazine analogues to the active site of DNA gyrase.[4][6]

Caption: Proposed mechanism of DNA gyrase inhibition by s-triazine derivatives.

Intracellular Targeting

Some amphipathic s-triazine polymers have been shown to exert their antimicrobial effects by targeting intracellular components rather than disrupting the bacterial cell membrane.[8] These compounds can penetrate the bacterial cell and interfere with various cellular processes.

Anti-endotoxin Activity

For Gram-negative bacteria, certain triazine-based polymers have demonstrated the ability to bind directly to lipopolysaccharide (LPS), a major component of the outer membrane.[8] This interaction can neutralize the endotoxic effects of LPS and disrupt the integrity of the bacterial membrane.[8]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of s-triazine derivatives, based on methodologies reported in the literature.

General Synthesis of 2-Amino-4-morpholino-6-chloro-s-triazine

-

Monosubstitution: Cyanuric chloride (1 equivalent) is dissolved in a suitable solvent (e.g., acetone, THF). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of ammonia (1 equivalent) is added dropwise while maintaining the temperature. The reaction is stirred for a specified period (e.g., 2-4 hours) to yield 2-amino-4,6-dichloro-s-triazine.

-

Disubstitution: To the solution containing the monosubstituted triazine, morpholine (1 equivalent) is added. The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is typically purified by recrystallization or column chromatography to obtain the desired 2-amino-4-morpholino-6-chloro-s-triazine.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37 °C. The culture is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).

-

Preparation of Test Compounds: The synthesized s-triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the stock solutions are prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the test compounds. The plates are incubated at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

Conclusion

While direct experimental data on the antimicrobial activity of this compound is limited, the available literature on structurally similar compounds suggests that it holds promise as a potential antimicrobial agent. The s-triazine core, functionalized with amino and morpholino groups, is a recurring motif in compounds exhibiting antibacterial and antifungal properties. The likely mechanism of action involves the inhibition of essential bacterial enzymes such as DNA gyrase. Further research is warranted to synthesize and evaluate the specific antimicrobial profile of this compound and to elucidate its precise mechanism of action. This will provide a clearer understanding of its potential for development as a novel therapeutic agent.

References

- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for synthesizing 2-Amino-4-morpholino-s-triazine

An overview of the synthesis of 2-Amino-4-morpholino-s-triazine, a compound of interest for its potential therapeutic applications, is provided in this application note. The protocol details a method for its preparation, which is accessible to researchers and scientists in the field of drug development.

Application Notes

The synthesis of this compound is based on the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms at various temperatures allows for a controlled, stepwise introduction of different nucleophiles. The first substitution is typically carried out at a low temperature (0–5 °C), the second at room temperature, and the third at an elevated temperature.[1][2] This graded reactivity is crucial for the selective synthesis of asymmetrically substituted s-triazines.

For the synthesis of this compound, either morpholine or an amino group source can be introduced first. The order of addition of the nucleophiles is a critical parameter in the overall synthetic strategy. The use of a base, such as sodium bicarbonate or potassium carbonate, is required to neutralize the hydrogen chloride that is generated during the reaction.[3][4][5] The final product is often purified by precipitation in ice-cold water followed by recrystallization.

Substituted s-triazine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[6][7][8] Some of these derivatives have been identified as inhibitors of signaling pathways, such as the PI3K/mTOR pathway, which are often dysregulated in cancer.[6][9]

Experimental Protocols

Synthesis of 2,4-dichloro-6-morpholino-s-triazine (Intermediate 1)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (10 mmol) in 100 mL of acetone. Cool the solution to 0–5 °C using an ice bath.

-

Addition of Morpholine: In a separate beaker, dissolve morpholine (10 mmol) in 50 mL of acetone. Add this solution dropwise to the cooled cyanuric chloride solution over a period of 1 hour, ensuring the temperature is maintained between 0–5 °C.

-

Base Addition: Concurrently, add a solution of sodium bicarbonate (12 mmol) in 50 mL of water dropwise to neutralize the HCl formed during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 500 mL of crushed ice with stirring.

-

Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-morpholino-s-triazine.

Synthesis of this compound (Final Product)

-

Reaction Setup: In a sealed reaction vessel, dissolve the 2,4-dichloro-6-morpholino-s-triazine intermediate (10 mmol) in 100 mL of ethanol.

-

Addition of Ammonia: Add an excess of aqueous ammonia (25%, 50 mL) to the solution.

-

Reaction Conditions: Heat the mixture to 80 °C and maintain it at this temperature for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Isolation and Purification: Remove the solvent under reduced pressure. Wash the resulting solid with cold water and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2,4-dichloro-6-morpholino-s-triazine | C₇H₈Cl₂N₄O | 235.07 | 85-95 | 155-158 |

| This compound | C₇H₁₁N₅O | 181.19 | 70-85 | 245-247[10] |

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Potential Signaling Pathway

References

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cytotoxicity Assays of 2-Amino-4-morpholino-s-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The s-triazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] 2-Amino-4-morpholino-s-triazine is a member of this class of compounds, and evaluating its cytotoxic potential is a critical first step in the drug discovery process. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound in cancer cell lines. The methodologies described herein are based on established practices for testing analogous s-triazine derivatives.

While specific cytotoxicity data for this compound is not extensively available in public literature, the provided protocols for MTT, LDH, and apoptosis assays are standard methods to generate such data. The accompanying data tables present illustrative IC50 values from closely related morpholino-s-triazine derivatives to provide a comparative context for expected potency.

Data Presentation: Cytotoxicity of Morpholino-s-triazine Derivatives

The following tables summarize the cytotoxic activity (IC50 values in µM) of various morpholino-s-triazine derivatives against several human cancer cell lines, as determined by the MTT assay. This data is provided for comparative purposes to guide the interpretation of results for this compound.

Table 1: Cytotoxicity (IC50 in µM) of Selected Morpholino-s-triazine Analogs

| Compound/Derivative | MCF7 (Breast) | C26 (Colon) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) | Reference |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | 16.32 | - | 2.21 | 12.21 | - | - | [2][4] |

| 4-chlorophenyl and morpholine substituted triazine | - | 1.21 | - | - | - | - | [5] |

| Compound 3b (POCOP-Ni(II) complex with morpholino-s-triazine) | - | - | - | - | - | 0.59 | [6][7] |

| Compound 3a (POCOP-Ni(II) complex with morpholino-s-triazine) | - | - | - | - | - | 0.55 | [6][7] |

| 2-(1-imidazolyl)-4,6-bis(morpholino)-1,3,5-triazine | Cytotoxic | - | - | - | - | - |

Note: The data presented is for structurally related compounds and should be used as a reference. Experimental results for this compound should be generated following the protocols below.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the % viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

References

- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and cytotoxic activity of morpholino- s-triazine derivatives of POCOP-Ni(II) pincers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of S-Triazine Derivatives

Introduction

S-triazine (1,3,5-triazine) is a six-membered heterocyclic ring that serves as a versatile scaffold in medicinal chemistry.[1][2] Its three modifiable sites allow for the creation of a vast library of derivatives with diverse biological activities.[2] These compounds have garnered significant attention from researchers due to their proven potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Several s-triazine derivatives have advanced to clinical trials, and some, like altretamine (for ovarian cancer) and gedatolisib (for breast cancer), have been approved for therapeutic use.[2] This document provides an overview of the in vitro applications of s-triazine derivatives and detailed protocols for their evaluation.

Application Note 1: Anticancer Activity

S-triazine derivatives exhibit potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including breast, colon, lung, and ovarian cancers.[6][7] Their mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways critical for cancer cell survival and proliferation.

Key Mechanisms of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of various kinases involved in tumorigenesis.[1] Derivatives have been shown to be potent inhibitors of phosphoinositide 3-kinases (PI3K), the mammalian target of rapamycin (mTOR), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[2] For instance, certain 2-(thiophen-2-yl)-1,3,5-triazine derivatives can suppress the phosphorylation of AKT, a key downstream effector in the PI3K/mTOR pathway.[1]

-

Apoptosis Induction: Many s-triazine compounds induce programmed cell death (apoptosis) in cancer cells.[8][9] Studies have shown that treatment with these derivatives can lead to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (MMP), and cell cycle arrest, typically at the G2/M phase.[8][9][10]

-

DNA Interaction: As alkylating agents, some s-triazine derivatives, particularly those functionalized with 2-chloroethylamine fragments, can cross-link DNA strands, thereby inhibiting DNA replication and transcription and leading to cell death.[11]

Quantitative Data: Anticancer Activity of S-Triazine Derivatives

The following tables summarize the in vitro anticancer activity of selected s-triazine derivatives, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values in micromolar (µM) or nanomolar (nM) concentrations.

Table 1: Cytotoxicity against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference |

| Pyrazolyl-1,3,5-triazines (Cpd 32, 33) | MCF-7, MDA-MB-231, HepG2 | Breast, Liver | 5 - 9 µM | [1] |

| Chalcone-based 1,3,5-triazine (Cpd 68) | SR (Leukemia) | Leukemia | 0.422 µM | [1] |

| 4-Aminoquinoline-1,3,5-triazine (Cpd 22) | HL-60 | Leukemia | 26.3 µM | [1] |

| 2-(Thiophen-2-yl)-1,3,5-triazine (Cpd 2) | A549 | Lung | 0.20 µM | [1] |

| Phenylamino-s-triazine (Cpd 1a-1c) | MCF-7, C26 | Breast, Colon | 1.77 - 13.46 µM | [3] |

| Tri-substituted s-triazine (Cpd 13e-h) | PA-1, HT-29 | Ovarian, Colon | Potent Activity | [7] |

| Morpholino-aniline-dipeptide (Cpd 3a) | MCF-7 | Breast | 0.82 µM | [9] |

| Morpholine-functionalized (Cpd 11) | SW480 | Colorectal | 5.85 µM | [12] |

Table 2: Enzyme Inhibitory Activity

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| Hybrid quinazoline-1,3,5-triazine (Cpd 12) | EGFR | 36.8 nM | [2] |

| 1,3,5-Triazine-based pyrazole (Cpd 17) | EGFR | 229.4 nM | [2] |

| Fused pyrazole-s-triazine (Cpd 20) | EGFR | 59.24 nM | [2] |

| 1,3,5-Triazine derivative (Cpd 32) | PI3Kα | 0.32 nM | [2] |

| Bifunctional inhibitor (Cpd 29) | PI3Kα | 130 nM | [2] |

| s-Triazine derivative (Cpd 51) | IDH2R140Q | 7 nM | [2] |

| Dihydropyrimidine-s-triazine hybrid | DNA Gyrase | 3.71 µg/mL | [5] |

Application Note 2: Antimicrobial Activity

S-triazine derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of pathogenic bacteria and fungi.[13] Their utility extends to combating drug-resistant strains, a significant challenge in modern medicine.[14][15]

Key Mechanisms of Action:

-

Enzyme Inhibition: A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication.[5] S-triazine compounds have been shown to inhibit its supercoiling activity.[5]

-

Broad-Spectrum Activity: These derivatives are effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[14][16] They also exhibit antifungal properties against yeasts like Candida albicans and various filamentous fungi.[5][13]

Quantitative Data: Antimicrobial Activity of S-Triazine Derivatives

The following table summarizes the in vitro antimicrobial activity of selected s-triazine derivatives, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.

Table 3: Minimum Inhibitory Concentration (MIC) against Microbial Strains

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Quinolone based s-triazines | S. aureus | 6.25 | [17] |

| Quinolone based s-triazines | B. cereus | 6.25 | [17] |

| Arylthioureido-s-triazine (Cpd 5d) | Gram-positive bacteria | Active | [16] |

| N'-(4-(arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)benzohydrazide (Cpd 7e) | B. subtilis | Substantial activity | [14] |

| Dihydropyrimidine scaffold hybrid | S. aureus, B. subtilis, E. coli | 3 - 13 | [5] |

| s-Triazine/tetrazole analogs (Cpd 3a) | C. albicans | 1.475 × 10⁻⁸ | [18] |

Application Note 3: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. S-triazine derivatives have emerged as promising anti-inflammatory agents.[4][19]

Key Mechanisms of Action:

-

COX-2 Inhibition: In silico and in vitro studies suggest that s-triazine derivatives can act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response pathway.[20] By interacting with key residues in the active site of COX-2, these compounds can potentially reduce the production of pro-inflammatory prostaglandins.[20]

-

Antioxidant Activity: Some derivatives also exhibit significant antioxidant properties, which can contribute to their anti-inflammatory effects by neutralizing reactive oxygen species that perpetuate inflammation.[20]

Experimental Protocols

Cell Viability Assay (MTT/MTS Protocol)

This protocol is used to assess the cytotoxic effects of s-triazine derivatives on cancer cell lines. It measures the metabolic activity of viable cells.[21][22]

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

S-triazine derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS solution[22]

-

Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[22]

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the s-triazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT/MTS Addition:

-

Solubilization (MTT only): Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[22]

-

Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

6-well cell culture plates

-

S-triazine derivative

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (1X)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the s-triazine derivative at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

In Vitro Kinase Inhibition Assay

This protocol measures the ability of s-triazine derivatives to inhibit the activity of a specific protein kinase (e.g., PI3K, EGFR).[23][24]

Materials:

-

Recombinant kinase (e.g., PI3Kα)

-

Kinase substrate (e.g., a specific peptide)

-

Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[25]

-

ATP and MgCl₂ solution[25]

-

S-triazine derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase, and the substrate.

-

Inhibitor Addition: Add the s-triazine derivative at various concentrations. Include a no-inhibitor control.

-

Initiation: Start the kinase reaction by adding the ATP/MgCl₂ solution to a final concentration of ~10 mM MgCl₂ and 100 µM ATP.[23][26]

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (this usually involves measuring the amount of ADP produced).

-

Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect changes in the expression or phosphorylation levels of specific proteins in a signaling pathway (e.g., AKT, p-AKT) following treatment with s-triazine derivatives.[1]

Materials:

-

Treated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells and determine the protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and antiproliferative and apoptosis inducing effects of novel s-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. tsijournals.com [tsijournals.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. Anti-inflammatory activity of triazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Silico and In Vitro Analysis of the 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. In vitro kinase assay [protocols.io]

- 24. In vitro enzymatic assays for Ser/Thr-selective protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Amino-4-morpholino-s-triazine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 2-amino-4-morpholino-s-triazine scaffold in drug design, with a particular focus on its application as a kinase inhibitor in oncology. Detailed protocols for the synthesis, characterization, and biological evaluation of derivatives are provided to guide researchers in this promising area of drug discovery.

Introduction

The 1,3,5-triazine, or s-triazine, is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The ability to readily modify the s-triazine core at the 2, 4, and 6 positions allows for the fine-tuning of physicochemical and pharmacological properties. Notably, dimorpholino-substituted s-triazine derivatives have emerged as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical axis in cell growth, proliferation, and survival that is often dysregulated in cancer.[3][4]

The morpholine moiety plays a crucial role in the inhibitory activity of these compounds. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, such as with the NH of Val851 in PI3Kα, contributing to the high affinity of these inhibitors. Several s-triazine derivatives, including gedatolisib and enasidenib, have entered clinical trials or received regulatory approval, underscoring the therapeutic potential of this scaffold.

This document outlines the synthesis of this compound derivatives and provides detailed protocols for their evaluation as potential drug candidates, with a focus on their effects on the PI3K/Akt/mTOR pathway.

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various cancer cell lines and kinases. This data highlights the potential of this scaffold for developing potent and selective inhibitors.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound ID | Derivative Information | Cell Line | IC50 (µM) | Reference |

| Gedatolisib (PKI-587) | Bis(morpholino-1,3,5-triazine) derivative | MDA-361 (Breast) | 0.022 | [5] |

| PC3mm2 (Prostate) | 0.029 | [5] | ||

| ZSTK474 | 2-(2-Difluoromethyl-benzimidazol-1-yl)-4,6-dimorpholin-4-yl-[3][6]triazine | A549 (Lung) | 0.20 ± 0.05 | |

| MCF-7 (Breast) | 1.25 ± 0.11 | |||

| HeLa (Cervical) | 1.03 ± 0.24 | |||

| Compound 3b | 4-F-phenylamino, dimorpholino | MCF-7 (Breast) | 6.19 | [7] |

| Compound 12 | Hybrid quinazoline-1,3,5-triazine with morpholine | EGFR enzyme | 0.0368 | |

| Compound 18 | Pyrazolyl-s-triazine derivative | HCT116 (Colon) | 0.500 ± 0.08 | [5] |

| Compound 35 | Substituted s-triazine with benzimidazole | PI3Kδ enzyme | 0.0023 | |

| Compound 47 | 2-(thiophen-2-yl)-1,3,5-triazine derivative | A549 (Lung) | 0.20 ± 0.05 |

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Gedatolisib (PKI-587) | PI3Kα | 8 | [5] |

| mTOR | 0.42 | [5] | |

| ZSTK474 Derivative 32 | PI3Kα | 0.32 | |

| Compound 29 | PI3Kα | 130 | |

| PI3Kδ | 236 | ||

| Compound 30 | PI3Kα | 107 | |

| PI3Kδ | 137 | ||

| Compound 35 | PI3Kα | 14.6 | |

| PI3Kβ | 34.0 | ||

| PI3Kγ | 849.0 | ||

| PI3Kδ | 2.3 | ||

| mTOR | 15.4 | ||

| Compound 47 | PI3K | 7.0 | |

| mTOR | 48 |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The stepwise nucleophilic substitution of the chlorine atoms with different amines is controlled by temperature.

Protocol: Synthesis of a Disubstituted s-Triazine

This protocol describes a general method for the synthesis of a 2-(substituted amino)-4-morpholino-6-chloro-s-triazine.

Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

Substituted amine (e.g., aniline)

-

Morpholine

-

Diisopropylethylamine (DIEA) or Potassium Carbonate (K2CO3)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

First Substitution:

-

Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in anhydrous THF at 0°C under a nitrogen atmosphere.

-

Add the substituted amine (1 equivalent) and DIEA (1.1 equivalents) dropwise to the solution.

-

Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the salt byproduct. The filtrate contains the monosubstituted product.

-

-

Second Substitution:

-

To the filtrate from the previous step, add morpholine (1 equivalent) and DIEA (1.1 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 2-(substituted amino)-4-morpholino-6-chloro-s-triazine.

-

-

Characterization:

-

Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

-

In Vitro Biological Evaluation

a) Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

b) In Vitro Kinase Assay (PI3K HTRF Assay)

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive and robust method for measuring kinase activity and screening for inhibitors.[3]

Materials:

-

Recombinant PI3K enzyme (e.g., PI3Kα)

-

PIP2 substrate

-

ATP

-

Assay buffer

-

Test compounds

-

HTRF detection reagents (e.g., Europium-labeled anti-GST and Streptavidin-Allophycocyanin)

-

384-well low-volume plates

-

HTRF-compatible microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the PI3K enzyme, PIP2 substrate, and ATP in the assay buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound or vehicle (DMSO).

-

Add the PI3K enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the HTRF detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio and determine the percentage of kinase inhibition for each compound concentration.

-

Calculate the IC50 value from the dose-response curve.

-

c) Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway, providing mechanistic insights into the action of the inhibitors.[8]

Materials:

-

Cancer cell lines

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of the compound on the signaling pathway.

-

Visualizations

Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

Application Notes and Protocols for the Experimental Use of 2-Amino-4-morpholino-s-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-morpholino-s-triazine is a heterocyclic compound belonging to the s-triazine class. Symmetrical 1,3,5-triazines are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] The morpholine moiety is a key feature in several clinically advanced inhibitors of the phosphoinositide 3-kinase (PI3K) pathway.[3] This document provides detailed application notes and experimental protocols for the investigation of this compound, with a focus on its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[4][5][6]

Application Notes

Anticipated Biological Activity: PI3K/mTOR Inhibition

The s-triazine core, particularly when substituted with morpholino groups, is a recognized pharmacophore for inhibitors of the PI3K/Akt/mTOR pathway.[3][4][5][6][7] Several morpholino-triazine derivatives have demonstrated potent, ATP-competitive inhibition of PI3K and/or mTOR kinases.[3][7] Therefore, this compound is hypothesized to function as an inhibitor of this pathway. Dual inhibition of both PI3K and mTOR is a promising strategy in cancer therapy to overcome feedback loops and resistance mechanisms.[6]

Potential Therapeutic Applications

Given its potential to modulate the PI3K/Akt/mTOR pathway, this compound could be investigated for its therapeutic potential in various cancers where this pathway is hyperactivated. This includes, but is not limited to, breast cancer, prostate cancer, and leukemia.[8][9]

Data Presentation: Representative Biological Activity

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |

| Representative Compound 3 * | PI3K | 3.41 | MDA-MB-231 (Breast) | 15.83 |

| mTOR | 8.45 | MCF-7 (Breast) | 16.32 | |

| HeLa (Cervical) | 2.21 | |||

| HepG2 (Liver) | 12.21 |

Note: Compound 3 is 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol. This data is provided as a reference for the potential activity of morpholino-s-triazine scaffolds.[10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a sequential nucleophilic substitution of cyanuric chloride. The differential reactivity of the chlorine atoms at various temperatures allows for a controlled, stepwise introduction of substituents.[11][12]

Materials:

-

Cyanuric chloride

-

Morpholine

-

Ammonia (aqueous solution)

-

Acetone

-

Sodium Carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Diisopropylethylamine (DIEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of 2-Chloro-4-morpholino-s-triazine:

-

Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C.

-

Slowly add a solution of morpholine (1 equivalent) and Na₂CO₃ (1 equivalent) in water to the cyanuric chloride solution while maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at this temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-morpholino-s-triazine.

-

-

Synthesis of this compound:

-

Dissolve 2-chloro-4-morpholino-s-triazine (1 equivalent) in THF.

-

Add an excess of aqueous ammonia solution.

-

Heat the reaction mixture at 50-60°C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.

-

In Vitro Kinase Inhibition Assays

To evaluate the inhibitory activity of this compound against PI3K and mTOR, commercially available kinase assay kits can be utilized. These assays typically measure the phosphorylation of a substrate by the kinase.

PI3Kα Kinase Assay (Example using ADP-Glo™ Kinase Assay):

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, add the test compound, recombinant PI3Kα enzyme, and the lipid substrate (e.g., PIP2).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the ADP generated using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

mTOR Kinase Assay (Example using LanthaScreen® Eu Kinase Binding Assay):

-

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the ATP site, leading to a decrease in the FRET signal.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, add the test compound, mTOR kinase, and a europium-labeled anti-tag antibody.

-

Add the Alexa Fluor® 647-labeled tracer.

-

Incubate at room temperature for the recommended time.

-

Measure the FRET signal using a plate reader capable of time-resolved fluorescence.

-

Calculate the IC50 value from the dose-response curve.

-